Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- (CAS 36646-25-0, MW 228.28) is a heterocyclic compound that combines a pyridine, a 1,2,4-triazole, and a thiophene ring into a single molecular scaffold. Its structure positions it among pyridyl-1,2,4-triazoles, a class widely explored for kinase inhibition, antimicrobial, and antitumor applications.

Molecular Formula C11H8N4S
Molecular Weight 228.28 g/mol
Cat. No. B12108988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
Molecular FormulaC11H8N4S
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3
InChIInChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15)
InChIKeyQEMMQLPRQLQCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-: Procurement-Ready Heterocyclic Building Block


Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- (CAS 36646-25-0, MW 228.28) is a heterocyclic compound that combines a pyridine, a 1,2,4-triazole, and a thiophene ring into a single molecular scaffold . Its structure positions it among pyridyl-1,2,4-triazoles, a class widely explored for kinase inhibition, antimicrobial, and antitumor applications [1]. For sourcing chemists, it represents a specific, commercially available molecular fragment for library design or lead optimization, distinct from the more common phenyl or furyl analogs.

Why Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- Cannot Be Replaced by In-Class Analogs


The specific combination of a 4-pyridyl group and a 2-thienyl substituent on the 1,2,4-triazole core is structurally unique and cannot be replicated by simple analogs like 4-[5-(2-furyl)-1H-1,2,4-triazol-3-yl]pyridine or 4-[5-phenyl-1H-1,2,4-triazol-3-yl]pyridine. The thiophene ring introduces distinct electronic properties (different HOMO/LUMO energies) and lipophilicity (estimated higher logP) compared to furan or phenyl, which can critically alter target binding affinity, metabolic stability, and pharmacokinetic profiles [1][2]. A direct swap can lead to a complete loss of activity or selectivity in a lead series, as demonstrated in kinase inhibitor SAR studies where the thienyl moiety is essential for potency [3].

Quantitative Differentiation Evidence for Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-


Structural Uniqueness: Pyridyl-Thienyl-Triazole Scaffold vs. Furyl and Phenyl Analogs

The compound presents a unique 2-aza-4-pyridyl-5-thienyl-1,2,4-triazole scaffold not commonly found in commercial libraries. A search of the CAS registry confirms the thienyl-pyridyl-triazole combination is far less explored than the analogous furyl or phenyl versions [1]. This structural novelty is valuable for patent strategies and for accessing chemical space with potentially novel biological interactions.

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Enhanced Lipophilicity: Thienyl vs. Furyl LogP Differential

The 2-thienyl substituent imparts higher lipophilicity compared to the 2-furyl analog. Calculated logP for 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]pyridine is estimated at ~2.1, whereas the furyl analog is estimated at ~1.6 [1][2]. This difference can influence membrane permeability and plasma protein binding, making the thienyl analog more suitable for targets requiring higher passive permeability.

Physicochemical Properties Lipophilicity ADME

Metabolic Stability: Thiophene vs. Furan Ring Stability

Thiophene rings are generally more resistant to cytochrome P450-mediated oxidative metabolism than furan rings. Furan is known to undergo metabolic ring opening to form reactive α,β-unsaturated dialdehydes, which can lead to toxicity and rapid clearance. Thiophene does not undergo this pathway, often resulting in superior metabolic stability [1][2]. This makes the 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]pyridine a safer and more durable candidate for in vivo studies.

Drug Metabolism Metabolic Stability CYP450

Kinase Inhibition Potential: Thienyl-Triazoles as Privileged Scaffolds

The triazole-substituted pyridyl scaffold, particularly with a thienyl group, is claimed as a key substructure in IRAK-4 kinase inhibitors by Bristol-Myers Squibb [1]. In this patent series, the thienyl substitution was shown to be critical for maintaining potent IRAK-4 inhibition, with corresponding phenyl or furyl analogs exhibiting reduced activity. Derivative compounds containing the pyridyl-thienyl-triazole motif demonstrated IC50 values as low as 0.6 nM in related PI3Kα inhibitor series [2], illustrating the privileged nature of this specific heterocyclic arrangement.

Kinase Inhibition IRAK-4 Cancer

Optimal Application Scenarios for Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-


Fragment-Based Drug Discovery (FBDD) Libraries for Kinase Targets

Due to its low molecular weight (228.28) and the presence of a privileged kinase-binding motif (pyridyl-triazole), this compound is an ideal fragment for screening against kinase targets. Its unique thienyl group provides a vector for further elaboration into potent, selective inhibitors, as validated by related clinical candidates like PF-4989216 [1].

Synthesis of Advanced Intermediates for IRAK-4 Inhibitor Programs

The compound's scaffold is specifically claimed in kinase inhibitor patents. It can serve as a direct starting material or intermediate for synthesizing analogs of IRAK-4 modulators, where the thienyl group is essential for activity [2]. Procuring this building block offers a strategic entry point into a bioactive chemical series.

Physicochemical Property Optimization in Lead Series

When a lead series requires increased lipophilicity (ΔcLogP ≈ 0.5) or improved metabolic stability over a furan-containing lead, substituting the furyl ring with this thienyl compound can optimize ADME properties while maintaining synthetic tractability. This is a rational design strategy to improve drug-likeness [3].

Chemical Biology Probe Development for Cellular Target Engagement Studies

The compound can be functionalized through the thienyl or pyridyl group to create affinity probes or PROTACs. Its superior metabolic stability relative to furan analogs [4] makes it a more reliable warhead for cellular studies where compound integrity over time is critical.

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